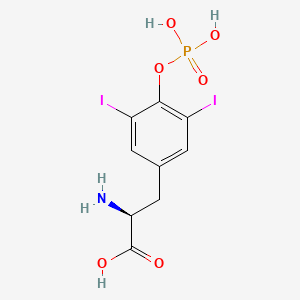
(2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid is a complex organic compound characterized by the presence of amino, diiodo, and phosphonooxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the iodination of a precursor phenylalanine derivative, followed by phosphorylation. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The diiodo groups can be reduced to form less iodinated derivatives.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced iodinated compounds, and substituted phosphonooxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. Its amino acid structure suggests it may interact with enzymes and receptors, making it a candidate for studying protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its iodinated structure may make it useful in imaging techniques, such as positron emission tomography (PET) scans.
Industry
In the industrial sector, this compound is used in the development of specialized materials and as a reagent in various chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the diiodo groups may participate in halogen bonding. The phosphonooxy group can interact with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid: Similar structure but lacks the phosphonooxy group.
(2S)-2-amino-3-(3,5-dibromo-4-phosphonooxyphenyl)propanoic acid: Bromine atoms instead of iodine.
(2S)-2-amino-3-(3,5-diiodo-4-methoxyphenyl)propanoic acid: Methoxy group instead of phosphonooxy.
Uniqueness
The presence of both diiodo and phosphonooxy groups in (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid makes it unique
Propriétés
Formule moléculaire |
C9H10I2NO6P |
|---|---|
Poids moléculaire |
512.96 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10I2NO6P/c10-5-1-4(3-7(12)9(13)14)2-6(11)8(5)18-19(15,16)17/h1-2,7H,3,12H2,(H,13,14)(H2,15,16,17)/t7-/m0/s1 |
Clé InChI |
ZLLKPCSFPLNOIR-ZETCQYMHSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1I)OP(=O)(O)O)I)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C=C(C(=C1I)OP(=O)(O)O)I)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


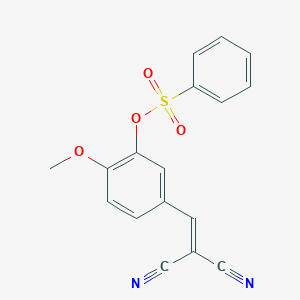
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)
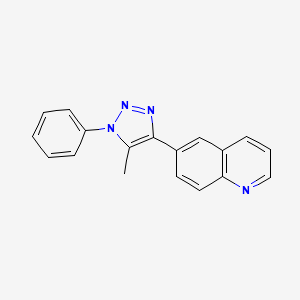
![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
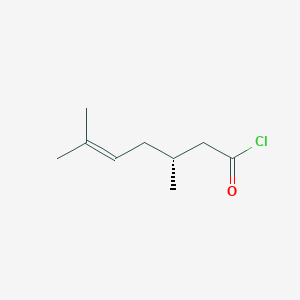
![5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194511.png)
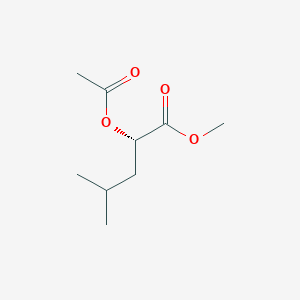
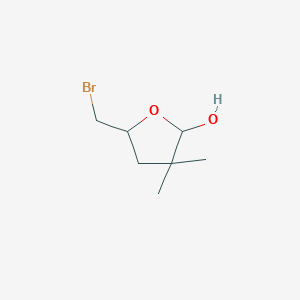
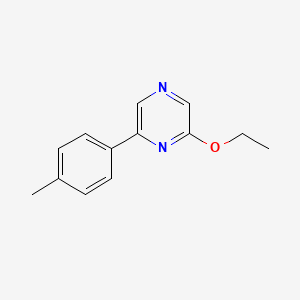
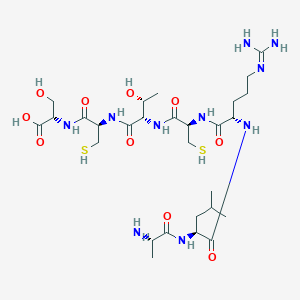
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
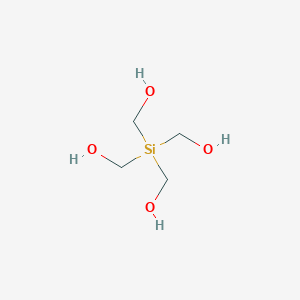
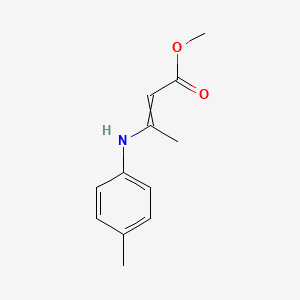
![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)
